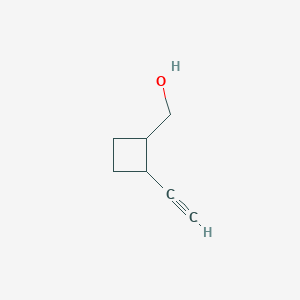

(2-Ethynylcyclobutyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

(2-ethynylcyclobutyl)methanol |

InChI |

InChI=1S/C7H10O/c1-2-6-3-4-7(6)5-8/h1,6-8H,3-5H2 |

InChI Key |

HWRCSRPRXDVJNA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCC1CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynylcyclobutyl Methanol

Strategies for Cyclobutane (B1203170) Ring Construction

The construction of the four-membered carbocyclic ring is the cornerstone of the synthesis of (2-Ethynylcyclobutyl)methanol. A variety of synthetic strategies have been developed to access the cyclobutane framework, each with its own advantages and limitations.

Olefin [2+2] Cycloaddition Approaches for Cyclobutyl Scaffolds

The [2+2] cycloaddition of two olefinic components is one of the most direct and widely employed methods for the synthesis of cyclobutane rings. This approach can be initiated through various means, including photochemical, thermal, and metal-catalyzed pathways.

Photochemical [2+2] Cycloaddition: This method involves the irradiation of one or two alkene partners to promote the formation of a cyclobutane ring. The reaction often proceeds through a triplet state, leading to a 1,4-diradical intermediate that subsequently closes to form the four-membered ring. For the synthesis of a precursor to this compound, a potential strategy would involve the cycloaddition of an appropriately substituted alkene with a vinyl ether or a related species. The choice of sensitizer, such as acetone (B3395972) or benzophenone, can be crucial for populating the triplet state.

Thermal [2+2] Cycloaddition: While thermally allowed [2+2] cycloadditions are subject to orbital symmetry constraints, certain classes of olefins, such as ketenes, can readily undergo these reactions. A synthetic route could envision the reaction of a ketene (B1206846) with an alkene bearing a precursor to the ethynyl (B1212043) group.

Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysis has emerged as a powerful tool for effecting [2+2] cycloadditions under milder conditions and with greater control over stereoselectivity. Catalysts based on iron, copper, and other transition metals can facilitate the formation of cyclobutane rings from a variety of olefinic substrates.

A summary of potential [2+2] cycloaddition approaches is presented in the table below.

| Cycloaddition Type | Initiator/Catalyst | Key Intermediates | Advantages | Potential Challenges |

| Photochemical | UV light, Sensitizer | Triplet state, 1,4-diradical | Access to diverse structures | Regio- and stereoselectivity can be low |

| Thermal | Heat | Pericyclic transition state | High efficiency with specific substrates (e.g., ketenes) | Limited substrate scope |

| Metal-Catalyzed | Transition metal complexes | Metallacyclobutane | Milder conditions, potential for asymmetric induction | Catalyst sensitivity, substrate compatibility |

Ring Expansion and Contraction Methodologies

Alternative strategies to direct cycloaddition involve the rearrangement of existing ring systems.

Ring Expansion of Cyclopropanes: Cyclopropylcarbinyl systems can undergo rearrangement to form cyclobutanes. For instance, the treatment of cyclopropylcarbinyl halides with a Lewis acid can induce a ring expansion to a cyclobutyl cation, which can then be trapped. More contemporary methods involve the transition metal-catalyzed ring expansion of vinylcyclopropanes or related species. A plausible route to a this compound precursor could involve the synthesis of a suitably functionalized cyclopropane (B1198618) followed by a regioselective ring expansion.

Ring Contraction of Larger Rings: While less common, the contraction of five-membered rings, such as cyclopentanes, can also yield cyclobutane derivatives. These reactions often proceed through photochemical rearrangements or other specialized methods.

Radical and Photochemical Cyclization Pathways

Intramolecular cyclization reactions provide another avenue to the cyclobutane core. Radical cyclizations, often initiated by a radical initiator like AIBN and a tin hydride, can be employed to form the four-membered ring from an acyclic precursor. Photochemical cyclizations, distinct from [2+2] cycloadditions, can also be utilized to construct the cyclobutane skeleton. For example, the Norrish-Yang reaction involves the intramolecular hydrogen abstraction by an excited carbonyl group, leading to a 1,4-diradical that can cyclize to form a cyclobutanol (B46151).

Stereoselective Introduction of the Ethynyl and Methanol (B129727) Moieties

With the cyclobutane ring constructed, the next critical phase is the stereocontrolled installation of the ethynyl and hydroxymethyl groups. The relative and absolute stereochemistry of these substituents will significantly impact the properties of the final molecule.

Control of Relative and Absolute Stereochemistry

The stereochemical outcome of the cyclobutane ring-forming reaction itself can often dictate the relative stereochemistry of the substituents. For instance, in a [2+2] cycloaddition, the stereochemistry of the starting alkenes can be transferred to the product. Subsequent functional group manipulations must then be carried out in a stereocontrolled manner to achieve the desired diastereomer.

The establishment of absolute stereochemistry requires the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. Chiral pool synthesis, starting from a naturally occurring chiral molecule, is one approach. Alternatively, a racemic cyclobutane intermediate can be resolved into its constituent enantiomers.

Asymmetric Catalysis in Functional Group Incorporation

Asymmetric catalysis offers a powerful and efficient means to introduce chirality. This can be applied at various stages of the synthesis.

Asymmetric Ring Formation: The use of chiral catalysts in [2+2] cycloaddition reactions can directly lead to enantiomerically enriched cyclobutane products. This is a highly atom-economical approach to establishing the desired stereochemistry.

Asymmetric Functionalization: If a prochiral cyclobutane intermediate is formed, an asymmetric catalyst can be used to differentiate between two enantiotopic functional groups or faces. For example, an asymmetric reduction of a cyclobutanone (B123998) precursor could yield a chiral cyclobutanol with high enantiomeric excess. Similarly, an asymmetric addition of an ethynyl nucleophile to a cyclobutyl aldehyde or ketone, mediated by a chiral catalyst, could establish the stereocenter bearing the alkyne.

The following table outlines potential strategies for stereoselective functionalization.

| Strategy | Description | Key Reagents/Catalysts | Outcome |

| Chiral Pool Synthesis | Use of a naturally occurring chiral starting material. | e.g., Chiral terpenes, amino acids | Enantiopure product |

| Chiral Resolution | Separation of a racemic mixture. | Chiral resolving agents, enzymatic resolution | Enantiomerically pure compounds |

| Asymmetric [2+2] Cycloaddition | Use of a chiral catalyst in the ring-forming step. | Chiral Lewis acids, transition metal complexes | Enantioenriched cyclobutane core |

| Asymmetric Reduction | Enantioselective reduction of a ketone precursor. | Chiral reducing agents (e.g., CBS reagent) | Chiral alcohol |

| Asymmetric Alkynylation | Enantioselective addition of an alkyne to a carbonyl. | Chiral ligands with zinc, copper, or other metals | Chiral propargyl alcohol moiety |

Convergent and Divergent Synthesis Design

The efficient construction of complex molecules often relies on strategic synthesis design. Both convergent and divergent approaches offer distinct advantages in accessing target molecules and building molecular diversity.

A divergent synthesis strategy for this compound could commence from a common cyclobutane intermediate, which is then elaborated into a variety of analogs, including the target molecule. This approach is particularly valuable for creating a library of related compounds for structure-activity relationship studies. For instance, a key intermediate such as methyl 2-oxocyclobutane-1-carboxylate could be synthesized. This intermediate possesses two distinct functional groups that can be selectively manipulated.

One possible divergent route is outlined below:

Step 1: Synthesis of a Common Intermediate. A [2+2] cycloaddition of ketene with a suitable acrylate (B77674) derivative can provide a cyclobutanone intermediate.

Step 2: Functional Group Manipulation. The ketone can be subjected to ethynylation using a reagent like ethynylmagnesium bromide. Subsequent reduction of the ester functionality would then yield this compound.

Step 3: Diversification. Alternatively, the ketone of the common intermediate could be reduced to a hydroxyl group, and the ester could be converted to other functional groups, leading to a range of cyclobutane derivatives. This catalyst-controlled regiodivergent approach allows for the synthesis of various isomers from the same starting material.

A convergent synthesis , in contrast, involves the synthesis of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, a convergent approach might involve the [2+2] cycloaddition of two specifically functionalized alkenes. For example, the reaction of an alkene bearing a protected hydroxymethyl group with an ethynyl-substituted alkene could, in principle, directly form the desired carbon skeleton. Photochemical [2+2] cycloadditions are a common method for achieving such transformations.

Table 1: Comparison of Convergent and Divergent Synthesis Strategies for this compound

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Key fragments are synthesized independently and then joined. | High overall yield, efficient for complex targets. | Requires careful planning of fragment synthesis. |

| Divergent | A common intermediate is elaborated into multiple target molecules. | Allows for the rapid generation of a library of analogs. | Overall yield to a specific target may be lower due to the number of steps. |

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. Several aspects of green chemistry can be incorporated into the synthesis of this compound.

Atom Economy: [2+2] cycloaddition reactions are inherently atom-economical as they involve the formation of the cyclobutane ring by combining two unsaturated molecules without the generation of byproducts. This maximizes the incorporation of atoms from the starting materials into the final product.

Use of Catalysis: The use of catalytic methods is a cornerstone of green chemistry. For instance, visible-light-induced photocatalysis for [2+2] cycloadditions can replace harsher UV light-mediated reactions, offering better selectivity and energy efficiency. Organocatalysis and transition-metal catalysis can also be employed for various transformations in the synthetic sequence, often under milder reaction conditions and with lower catalyst loadings.

Renewable Feedstocks and Safer Solvents: While not always feasible for complex targets, the use of starting materials derived from renewable resources is a key green chemistry goal. Furthermore, the selection of solvents plays a significant role in the environmental impact of a synthesis. The use of greener solvents, such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions, can significantly reduce waste and toxicity.

Energy Efficiency: Photochemical reactions driven by visible light are often more energy-efficient than thermally promoted reactions that require high temperatures. Microwave-assisted synthesis is another technique that can accelerate reaction times and reduce energy consumption.

Table 2: Application of Green Chemistry Principles in the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Atom Economy | Utilizing [2+2] cycloaddition reactions. | Minimizes waste generation. |

| Catalysis | Employing photocatalysts or organocatalysts. | Milder reaction conditions, higher selectivity, lower energy consumption. |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions. | Reduced environmental impact and toxicity. |

| Energy Efficiency | Visible-light photocatalysis or microwave-assisted reactions. | Lower energy consumption and faster reaction times. |

By thoughtfully designing synthetic routes that incorporate convergent or divergent strategies and adhere to the principles of green chemistry, the synthesis of this compound and its analogs can be achieved in an efficient, versatile, and environmentally responsible manner.

Reactivity and Mechanistic Investigations of 2 Ethynylcyclobutyl Methanol

Transformations Involving the Ethynyl (B1212043) Group

The ethynyl group is a highly reactive functional group that readily participates in a variety of addition and coupling reactions.

Electrophilic Cyclizations and Additions

Electrophilic attack on the ethynyl group of (2-ethynylcyclobutyl)methanol and its derivatives can lead to the formation of cyclic products. For instance, research has shown that derivatives of this compound can undergo regiodivergent electrophilic cyclizations. scispace.com These reactions proceed through the formation of a vinyl cation intermediate upon the addition of an electrophile to the alkyne. The subsequent intramolecular attack by a nucleophile, such as the oxygen of the methanol (B129727) group (or a derivative thereof), can lead to the formation of different ring systems depending on the reaction conditions and the substitution pattern of the starting material.

Nucleophilic Additions and Substitutions

The carbon-carbon triple bond of the ethynyl group is susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org In the context of this compound, nucleophilic addition to the alkyne can occur under basic conditions or with the aid of a catalyst. The specific products of these reactions depend on the nature of the nucleophile and the reaction conditions. For example, the addition of an alcohol in the presence of a base can lead to the formation of a vinyl ether. Similarly, the addition of amines can yield enamines or imines after tautomerization. These reactions are fundamental in expanding the molecular complexity of the starting material. youtube.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the terminal alkyne of this compound is an excellent substrate for these transformations. eie.grrsc.orgmdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.combeilstein-journals.org The Sonogashira coupling of this compound with various organic halides provides a direct route to more complex alkynyl compounds. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent in some cases. nrochemistry.comorganic-chemistry.org Nickel has also been explored as a less toxic and more abundant alternative to palladium in Sonogashira couplings. rsc.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. libretexts.orgustc.edu.cn While the ethynyl group itself is not an alkene, it can be transformed into one in situ or used in related coupling processes. The intramolecular Heck reaction, for instance, can be used to form cyclic compounds. wikipedia.orgnih.gov The reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. sioc-journal.cnrug.nl

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orglibretexts.org To utilize this compound in a Stille coupling, it would first need to be converted into an organostannane derivative. This can be achieved by hydrostannylation of the alkyne. The resulting vinylstannane can then be coupled with a variety of electrophiles. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. nih.govresearchgate.net

Table 1: Overview of Transition Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Forms a C(sp)-C(sp2) bond. nrochemistry.com |

| Heck | Alkene + Aryl/Vinyl Halide | Pd catalyst, Base, Ligand | Forms a new C-C bond at the alkene. libretexts.org |

| Stille | Organostannane + Organic Halide/Triflate | Pd catalyst | Tolerates a wide range of functional groups. organic-chemistry.org |

Hydration and Hydroamination Reactions

The addition of water (hydration) or an amine (hydroamination) across the carbon-carbon triple bond of the ethynyl group are important transformations.

Hydration: The hydration of alkynes, typically catalyzed by mercury salts or other transition metals, leads to the formation of enols, which then tautomerize to the more stable ketones or aldehydes. The hydration of this compound would be expected to yield (2-acetylcyclobutyl)methanol.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals or strong bases. This reaction provides a direct route to enamines or imines, which are valuable synthetic intermediates.

Reactions at the Primary Alcohol Functionality

The primary alcohol group in this compound can undergo a variety of reactions, most notably oxidation and reduction.

Oxidation and Reduction Reactions

Oxidation: Primary alcohols can be oxidized to aldehydes or further to carboxylic acids using a variety of oxidizing agents. passmyexams.co.ukgsu.edu For example, treatment of this compound with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would be expected to yield (2-ethynylcyclobutyl)carbaldehyde. Using a stronger oxidizing agent, such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of (2-ethynylcyclobutyl)carboxylic acid. The choice of oxidant is crucial to control the extent of the oxidation. stackexchange.com

Reduction: While the primary alcohol is already in a reduced state, the term "reduction" in this context might refer to the conversion of the alcohol to an alkane, though this is a less common transformation. More relevant is the reduction of derivatives of the alcohol, such as the corresponding aldehyde or carboxylic acid, back to the alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. libretexts.org

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Product Type |

|---|---|---|

| Pyridinium chlorochromate (PCC) | (2-Ethynylcyclobutyl)carbaldehyde | Aldehyde |

| Potassium permanganate (KMnO4) | (2-Ethynylcyclobutyl)carboxylic acid | Carboxylic Acid |

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scholarly articles, chemical databases, and academic journals, it has been determined that there is a significant lack of publicly available scientific literature detailing the specific reactivity and mechanistic investigations of the chemical compound This compound .

The initial research plan aimed to gather data on several aspects of this compound's chemical behavior, as outlined below:

Esterification and Etherification Protocols: No specific methods or research findings for the esterification or etherification of this compound could be located. General principles of alcohol reactions, such as Fischer esterification or Williamson ether synthesis, could theoretically be applied. organic-chemistry.orgorganic-chemistry.orgyoutube.comaocs.orgorganic-chemistry.org However, without experimental data, any discussion would be purely speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.

Palladium-Catalyzed Dehydrogenation Reactions: The search for palladium-catalyzed dehydrogenation reactions involving this compound did not yield any specific results. While palladium catalysis is a broad and well-documented field for the dehydrogenation of various substrates, including cyclic alcohols, no studies have been published that specifically investigate this transformation for the target molecule. nih.govnih.govresearchgate.net

Intramolecular Reactions and Rearrangements: Similarly, information regarding the intramolecular cyclization pathways or skeletal rearrangements induced by the inherent ring strain of the cyclobutyl and ethynyl groups in this compound is absent from the available literature. General concepts of such reactions exist for similar structural motifs, but no dedicated studies on this particular compound were found. researchgate.netrsc.orgbohrium.comrsc.orgresearchgate.net

Mechanistic Elucidation Studies: Consequently, without primary reaction data, there are no mechanistic elucidation studies, such as kinetic isotope effect analysis or reaction order determinations, for reactions involving this compound. rsc.orgwikipedia.orgwayne.edudalalinstitute.comarxiv.orgchemrxiv.orgnih.gov

The absence of specific research data on this compound prevents the generation of a scientifically rigorous and detailed article as requested. The available information is limited to general reaction mechanisms that apply to functional groups present in the molecule (alcohols, alkynes, cyclobutanes) but does not provide the specific, in-depth findings required to address the outlined topics for this particular compound. Further empirical research would be necessary to characterize its chemical properties and reaction mechanisms.

Mechanistic Elucidation Studies

Spectroscopic Monitoring of Reaction Intermediates

The elucidation of reaction mechanisms for complex organic molecules like this compound relies heavily on the direct observation and characterization of transient species. Modern spectroscopic techniques, particularly in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS), are powerful tools for monitoring the progress of reactions in real-time and identifying fleeting intermediates. nih.govnih.gov

In-situ NMR spectroscopy allows for the continuous monitoring of a reaction mixture directly within the NMR spectrometer. rptu.de This provides kinetic data and structural information about all species present, including reactants, products, and any intermediates that accumulate to a detectable concentration. nih.govnih.gov For a reaction involving this compound, such as an acid-catalyzed rearrangement, ¹H and ¹³C NMR spectra would be acquired sequentially over the course of the reaction. The disappearance of signals corresponding to the starting material and the appearance of new signals for products can be quantified to determine reaction kinetics. rptu.de Crucially, this method can reveal the signature resonances of key intermediates. For instance, the formation of a carbocation intermediate following the protonation and departure of the hydroxyl group would lead to a significant downfield shift for the carbon atom bearing the positive charge.

Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates, even at very low concentrations. nih.govmdpi.com In reactions catalyzed by acids or metals, intermediates are often ionic and thus readily detectable by ESI-MS. nih.gov By feeding a slow stream of the reaction mixture directly into the mass spectrometer, one can observe the mass-to-charge ratio of species as they form and are consumed. uvic.ca In a potential acid-catalyzed rearrangement of this compound, ESI-MS could detect the initial protonated alcohol, the subsequent carbocation intermediate, and any rearranged cationic species. Tandem mass spectrometry (MS/MS) experiments can be performed on these isolated intermediate ions to induce fragmentation, providing further structural evidence. nih.gov

To illustrate how these techniques distinguish between species, the table below presents hypothetical, yet representative, ¹³C NMR chemical shifts for the starting material and plausible species in a rearrangement reaction.

| Carbon Atom | This compound (Reactant) | Cyclopentyl Cation (Intermediate) | 1-Ethynylcyclopent-1-ene (Product) |

|---|---|---|---|

| C≡CH | ~83 ppm | ~85 ppm | ~88 ppm |

| C ≡CH | ~68 ppm | ~70 ppm | ~82 ppm |

| CH-CH₂OH | ~45 ppm | - | - |

| C H₂OH | ~65 ppm | - | - |

| C-ring (C⁺) | - | ~320 ppm | - |

| C-ring (C=C) | - | - | ~140 ppm |

| C-ring (C=C ) | - | - | ~125 ppm |

This table contains hypothetical data based on established principles of NMR spectroscopy for illustrative purposes.

Theoretical Studies on Reaction Pathways

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), provides indispensable insights into reaction mechanisms where experimental detection of intermediates is challenging. sumitomo-chem.co.jp DFT calculations can map the entire potential energy surface of a reaction, allowing for the characterization of reactants, products, transition states, and intermediates. researchgate.netresearchgate.net This approach is especially valuable for understanding the reactivity of strained molecules like this compound.

The significant ring strain of the cyclobutane (B1203170) ring (approximately 26 kcal/mol) is a major driving force in its chemistry. masterorganicchemistry.comlibretexts.org Reactions that lead to the opening or expansion of the ring are often thermodynamically favorable. masterorganicchemistry.com For this compound, a highly plausible reaction pathway under acidic conditions is a carbocation-mediated rearrangement. This mechanism would likely proceed through the following steps:

Protonation: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Carbocation Formation: Loss of a water molecule generates a primary cyclobutylcarbinyl cation.

Rearrangement: This highly unstable primary carbocation can undergo a rapid 1,2-hydride shift or, more likely, a ring-expansion rearrangement. The relief of ring strain provides a strong thermodynamic driving force for the expansion of the four-membered ring to a more stable five-membered ring, forming a tertiary cyclopentyl cation. masterorganicchemistry.com This rearrangement is a specific example of a Wagner-Meerwein shift.

Deprotonation: The resulting cyclopentyl cation can then be quenched by a weak base (e.g., water or the conjugate base of the acid catalyst) via elimination of a proton from an adjacent carbon, leading to the formation of a stable cyclopentene (B43876) derivative.

The table below shows a set of hypothetical relative free energies for the key species in the proposed acid-catalyzed ring-expansion rearrangement, as would be determined by DFT calculations.

| Species | Description | Hypothetical Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant + H⁺ | This compound + Acid | 0.0 |

| TS1 | Transition state for loss of H₂O | +25.5 |

| Intermediate 1 | Primary cyclobutylcarbinyl cation + H₂O | +18.0 |

| TS2 | Transition state for ring expansion | +20.5 |

| Intermediate 2 | Tertiary cyclopentyl cation + H₂O | -5.0 |

| TS3 | Transition state for deprotonation | +10.0 |

| Product + H⁺ | 1-Ethynylcyclopent-1-ene + H₂O + Acid | -15.0 |

This table contains hypothetical data based on established principles of reaction energetics for illustrative purposes. The values demonstrate how theoretical calculations can predict the thermodynamic favorability of a reaction pathway, with the ring expansion leading to a significant drop in energy.

Computational and Theoretical Studies of 2 Ethynylcyclobutyl Methanol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are a cornerstone of computational chemistry, providing a means to determine the three-dimensional arrangement of atoms in a molecule and to identify its stable conformations. For (2-Ethynylcyclobutyl)methanol, these calculations would typically employ methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G* or larger) to solve the electronic Schrödinger equation.

The puckered nature of the cyclobutane (B1203170) ring gives rise to different possible conformations. nih.gov The substituents, the ethynyl (B1212043) and methanol (B129727) groups, can be oriented in either axial or equatorial positions relative to the ring. Quantum chemical calculations can predict the relative energies of these conformers, identifying the most stable, or ground-state, conformation. These calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the C-C bond lengths within the cyclobutane ring are expected to be slightly longer than those in a typical alkane due to ring strain. nih.gov The bond angles within the ring will deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, a hallmark of cyclobutane's inherent strain. wikipedia.org

A hypothetical table of predicted geometric parameters for the lowest energy conformer of this compound is presented below, based on general principles of cyclobutane derivatives.

| Parameter | Predicted Value |

|---|---|

| C-C (ring) bond length | ~1.55 Å |

| C≡C bond length | ~1.21 Å |

| C-O bond length | ~1.43 Å |

| C-C-C (ring) bond angle | ~88° |

| Ring puckering angle | ~20-30° |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the mechanisms of chemical reactions. figshare.comnih.govacs.org For this compound, DFT could be employed to study a variety of potential reactions, such as the addition of electrophiles to the ethynyl group, the substitution or elimination of the hydroxyl group, or reactions involving the strained cyclobutane ring.

A typical DFT study of a reaction mechanism involves identifying the structures of the reactants, products, and any intermediates and transition states. The energies of these species are calculated to construct a potential energy surface for the reaction. The transition state, which represents the energy maximum along the reaction coordinate, is of particular interest as its energy determines the activation energy of the reaction.

For example, a DFT study could investigate the acid-catalyzed hydration of the ethynyl group to form a ketone. The calculations would model the stepwise process, including the protonation of the triple bond to form a vinyl cation intermediate and the subsequent attack of water. The calculated activation energies for each step would reveal the rate-determining step of the reaction.

Below is a hypothetical data table summarizing the calculated activation energies for a plausible reaction of this compound, such as an electrophilic addition to the alkyne.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Formation of π-complex | ~2-5 |

| Formation of vinyl cation intermediate | ~15-20 |

| Nucleophilic attack | ~5-10 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. rsc.orgacs.orgmdpi.com For this compound, MD simulations can be used to map out its conformational landscape and understand the flexibility of the molecule.

In an MD simulation, the motion of each atom in the molecule is calculated over a series of small time steps, governed by a classical force field that describes the potential energy of the system. By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), a trajectory of its motion is generated. Analysis of this trajectory can reveal the different conformations the molecule adopts and the frequency with which they occur.

For this compound, MD simulations could be used to study the puckering motion of the cyclobutane ring and the rotation of the ethynyl and methanol side chains. These simulations would provide insights into the relative populations of the different conformers at a given temperature and the energy barriers for interconversion between them.

A hypothetical table of potential low-energy conformers and their relative populations at room temperature, as might be determined from an MD simulation, is shown below.

| Conformer | Relative Population (%) |

|---|---|

| Equatorial-Ethynyl, Equatorial-Methanol | ~60 |

| Axial-Ethynyl, Equatorial-Methanol | ~25 |

| Equatorial-Ethynyl, Axial-Methanol | ~10 |

| Axial-Ethynyl, Axial-Methanol | ~5 |

Analysis of Ring Strain Energy and Stability

The cyclobutane ring in this compound is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. wikipedia.org This ring strain has a significant impact on the molecule's stability and reactivity. Computational methods provide a way to quantify this strain energy.

One common approach to calculating ring strain energy is through the use of isodesmic or homodesmotic reactions. stackexchange.comstackexchange.com In these theoretical reactions, the number of each type of bond is conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The strain energy is then determined as the difference in the calculated heats of formation between the strained cyclic molecule and a suitable strain-free acyclic reference compound. masterorganicchemistry.com

The calculated ring strain energy for this compound would likely be comparable to that of other substituted cyclobutanes, in the range of 26 kcal/mol. wikipedia.org This stored energy can be a driving force for ring-opening reactions, making the cyclobutane ring a potential site of reactivity under certain conditions.

A comparative table of ring strain energies for cyclobutane and a hypothetical substituted derivative is presented below.

| Compound | Calculated Ring Strain Energy (kcal/mol) |

|---|---|

| Cyclobutane | 26.3 wikipedia.org |

| This compound (Predicted) | ~25-27 |

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, theoretical predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly useful.

DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. masterorganicchemistry.compressbooks.publibretexts.org For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-H stretches of the cyclobutane ring. masterorganicchemistry.comlibretexts.orgpressbooks.pub

Similarly, the chemical shifts and coupling constants observed in NMR spectra can be predicted using computational methods. nih.govchemaxon.commodgraph.co.ukresearchgate.netnmrdb.org The predicted ¹H and ¹³C NMR spectra would show distinct signals for the different protons and carbons in the molecule, influenced by their local chemical environment, including the effects of the strained ring and the electronegative oxygen atom.

A table of predicted characteristic spectroscopic signatures for this compound is provided below.

| Spectroscopic Technique | Predicted Signature | Characteristic Functional Group |

|---|---|---|

| IR Spectroscopy | ~3300-3600 cm⁻¹ (broad) | O-H stretch (alcohol) pressbooks.pub |

| IR Spectroscopy | ~2100-2260 cm⁻¹ | C≡C stretch (alkyne) libretexts.org |

| ¹H NMR Spectroscopy | ~3.5-4.5 ppm | CH₂-OH protons pressbooks.pub |

| ¹³C NMR Spectroscopy | ~60-90 ppm | C≡C carbons |

| ¹³C NMR Spectroscopy | ~50-80 ppm | C-OH carbon pressbooks.pub |

Advanced Applications in Organic Synthesis

As a Chiral Building Block for Complex Molecules

The potential utility of enantiomerically pure (2-Ethynylcyclobutyl)methanol as a chiral building block would likely stem from the stereodefined cyclobutane (B1203170) core and the reactive ethynyl (B1212043) and hydroxymethyl functionalities. In the broader context of organic synthesis, chiral building blocks are crucial for the construction of complex molecules with specific three-dimensional arrangements, which is often a requirement for biological activity. The synthesis of such building blocks can be achieved through various methods, including asymmetric catalysis and resolution of racemic mixtures. While general principles of asymmetric synthesis are well-established, their specific application to "this compound" has not been documented.

Precursor for Bioactive Natural Product Synthesis

The structural motifs present in this compound—a strained four-membered ring and a terminal alkyne—are found in some natural products, albeit rarely in this specific combination. The cyclobutane ring can impart conformational rigidity, while the alkyne provides a versatile handle for various transformations such as click chemistry, Sonogashira coupling, and conversion to other functional groups. Hypothetically, this compound could serve as a key fragment in the total synthesis of complex natural products. However, no published synthetic routes to natural products employing "this compound" as a precursor have been identified.

Incorporation into Polymer Architectures and Materials Science

The terminal alkyne in "this compound" makes it a potential monomer for polymerization reactions. For instance, it could undergo alkyne metathesis or be used in the synthesis of conjugated polymers. The hydroxyl group offers a site for esterification or etherification, allowing for its incorporation into polyesters or polyethers. The rigid cyclobutane unit could influence the material properties of the resulting polymers, potentially affecting their thermal stability, morphology, and mechanical characteristics. Research on polymers derived specifically from this monomer is not currently available.

Development of Novel Heterocyclic Systems via Cyclizations

The dual functionality of an alcohol and an alkyne in proximity on a strained ring system suggests that "this compound" could be a precursor to novel heterocyclic systems. Intramolecular cyclization reactions, potentially triggered by electrophilic activation of the alkyne or by transition-metal catalysis, could lead to the formation of fused or spirocyclic ethers or other heterocyclic structures. The specific conditions and outcomes of such cyclization reactions for this compound have not been reported.

Strategies for Divergent Synthesis of Analogs

A divergent synthetic strategy starting from "this compound" would, in principle, allow for the creation of a library of related compounds with diverse functionalities. The alkyne could be transformed into various groups (e.g., alkanes, alkenes, ketones, triazoles), while the alcohol could be oxidized, reduced, or converted to other functional groups (e.g., halides, amines). This would enable the systematic exploration of the chemical space around the core scaffold for applications in medicinal chemistry or materials science. While general strategies for divergent synthesis are a cornerstone of modern organic chemistry, their specific application starting from "this compound" is not documented in the literature.

Biomedical and Metabolic Research Applications

Probing Enzyme Mechanisms via Isosteric Replacement

Understanding the mechanisms by which enzymes function is fundamental to drug discovery and development. One strategy to probe these mechanisms is through the use of isosteric replacement, where a functional group in a substrate or inhibitor is replaced by another group of similar size and shape but with different electronic properties. The cyclobutane (B1203170) ring in (2-Ethynylcyclobutyl)methanol is an attractive scaffold for this purpose. nih.govnih.gov

Cyclobutanes are increasingly utilized in medicinal chemistry due to their unique puckered structure, which can conformationally restrict a molecule. nih.govru.nl This rigidity can be advantageous in studying enzyme-ligand interactions by reducing the entropic penalty upon binding. nih.gov The cyclobutane moiety can serve as a bioisosteric replacement for other cyclic or even acyclic structures within a known enzyme substrate or inhibitor. For instance, it could replace a phenyl ring or a more flexible alkyl chain to investigate the importance of planarity or conformational freedom for enzyme binding and activity. nih.gov

The ethynyl (B1212043) group can also play a role in probing enzyme mechanisms. In some cases, it can act as a mechanism-based inactivator, forming a covalent bond with an active site residue after enzymatic processing. This allows for the identification and characterization of the enzyme's active site.

Application as a Scaffold for Ligand Design

The design of novel ligands with high affinity and selectivity for biological targets is a central goal of drug discovery. The cyclobutane motif offers several advantages as a scaffold for medicinal chemistry. nih.gov Its three-dimensional structure provides a framework for the precise spatial arrangement of pharmacophoric groups. nih.gov The cyclobutane ring in this compound can serve as a central scaffold to which various functional groups can be attached to create a library of diverse compounds for screening against biological targets. nih.gov

The inherent rigidity of the cyclobutane ring can lead to improved potency and selectivity of a ligand by pre-organizing the key binding elements in a conformation that is optimal for interaction with the target protein. pharmablock.com Furthermore, the incorporation of sp³-rich scaffolds like cyclobutane is a current trend in drug design to move away from flat, aromatic structures and explore a wider chemical space. researchgate.net This can lead to compounds with improved physicochemical properties, such as increased solubility and better metabolic stability. nih.govresearchgate.net

The methanol (B129727) group on the cyclobutane ring provides a convenient handle for further chemical modifications, allowing for the attachment of other functional groups to explore structure-activity relationships (SAR). The ethynyl group can also be used to link the scaffold to other molecular fragments or to a solid support for use in high-throughput screening.

Table 2: Properties of Scaffolds in Ligand Design

| Scaffold | Key Properties | Advantages in Ligand Design |

| Cyclobutane | Rigid, puckered 3D structure, sp³-rich | Conformational restriction, improved metabolic stability, exploration of 3D chemical space. nih.govresearchgate.net |

| Phenyl | Planar, aromatic | Provides a flat framework for substituent attachment, can participate in π-stacking interactions. |

| Cyclohexane | Flexible (chair/boat conformations) | Can adopt multiple conformations to fit a binding pocket. |

| Piperidine | Saturated heterocycle, basic nitrogen | Can form hydrogen bonds and salt bridges, common in CNS-active drugs. |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with and report on the presence or activity of a specific biological target, such as an enzyme or receptor. nih.govmdpi.com The structure of this compound contains key elements that are highly desirable for the development of such probes.

The ethynyl group is a versatile functional group for the attachment of reporter tags. frontiersin.org Through click chemistry, a fluorescent dye, a quencher, or an affinity tag can be readily attached to the molecule. This modular approach simplifies the synthesis of a variety of probes. frontiersin.org An activatable probe could be designed where the fluorescence is initially quenched, and upon interaction with the target enzyme, a conformational change or enzymatic reaction unquenches the fluorophore, leading to a detectable signal. rsc.org

The cyclobutane scaffold can provide the necessary selectivity for the target by presenting the recognition elements in a specific orientation. ru.nl The methanol group can be modified to incorporate a reactive group that forms a covalent bond with the target protein, creating an activity-based probe (ABP). ABPs are powerful tools for identifying and profiling the activity of entire enzyme families in complex biological systems. mdpi.com

Table 3: Components of a Chemical Probe

| Component | Function | Example in this compound Context |

| Ligand/Scaffold | Provides selectivity for the biological target. | The cyclobutane ring and its substituents. ru.nl |

| Reporter Group | Enables detection and quantification. | A fluorophore or affinity tag attached via the ethynyl group. frontiersin.org |

| Reactive Group | Forms a covalent bond with the target (for ABPs). | A group that could be introduced by modifying the methanol moiety. mdpi.com |

Future Research Directions and Unexplored Avenues

Design of Next-Generation Catalytic Systems for Efficient Synthesis

Future research will likely focus on developing advanced catalytic systems to control the synthesis and functionalization of (2-Ethynylcyclobutyl)methanol and its derivatives with high precision and efficiency.

Rhodium-Catalyzed C–H Functionalization : The cyclobutane (B1203170) ring presents multiple C–H bonds that could be selectively functionalized. The development of chiral Rhodium(II) catalysts could enable regio- and stereoselective C–H insertion reactions, allowing for the introduction of new functional groups at specific positions on the carbocyclic core. researchgate.net This approach could bypass the need for pre-functionalized starting materials, offering a more atom-economical route to complex cyclobutane derivatives. researchgate.net

Gold-Catalyzed Alkyne Activation : Homogeneous gold catalysis is exceptionally effective at activating alkyne moieties toward nucleophilic attack. acs.orgrsc.org Future systems could involve chiral gold(I) complexes that facilitate enantioselective intramolecular cyclization, where the methanol (B129727) group of this compound acts as the nucleophile. acs.orgnih.govrsc.org This could lead to the stereocontrolled synthesis of novel cyclobutane-fused oxygen heterocycles.

Palladium-Catalyzed Cross-Coupling : The terminal alkyne is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings. researchgate.net Next-generation research could focus on developing highly active palladium catalysts with specialized ligands that allow for the coupling of challenging substrates to the ethynylcyclobutane (B3031559) scaffold, thereby expanding the molecular diversity accessible from this building block. nih.gov

| Catalyst System | Potential Application for this compound | Desired Outcome |

| Chiral Rhodium(II) Complexes | Asymmetric C–H functionalization of the cyclobutane ring | Access to novel and diverse chiral chemical space researchgate.net |

| Cationic Gold(I) Complexes | Intramolecular hydroalkoxylation/cycloisomerization | Stereoselective synthesis of cyclobutane-fused ethers nih.govrsc.org |

| Ligand-Modified Palladium(0/II) | Cross-coupling reactions at the ethynyl (B1212043) terminus | Modular synthesis of complex molecular architectures researchgate.netnih.gov |

Discovery of Novel Reactivity and Selectivity Patterns

The inherent ring strain of the cyclobutane and the electronic properties of the alkyne create a platform for discovering new chemical reactions and controlling selectivity.

Strain-Release Driven Transformations : The significant strain energy of the cyclobutane ring (approx. 26 kcal/mol) can be harnessed to drive unique chemical transformations. Research into transition-metal-catalyzed reactions that proceed via cleavage of a C–C bond within the cyclobutane ring is a promising avenue. For instance, palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols has been shown to induce a ring-expansion to form 2-alkylidenecyclopentanones. nih.gov Applying similar logic to this compound could lead to novel cascade reactions, where carbopalladation of the alkyne initiates a regio- and stereoselective ring expansion, yielding functionalized cyclopentane (B165970) or larger ring systems. nih.gov

Gold-Catalyzed Cycloisomerizations : The combination of the alcohol and alkyne functionalities makes this compound an ideal substrate for gold-catalyzed cycloisomerization reactions. acs.org Depending on the catalyst and conditions, it is conceivable to direct the reaction through different pathways, such as a 5-exo-dig or 6-endo-dig cyclization, leading to the selective formation of different fused or spirocyclic ether skeletons. rsc.orgnih.gov DFT calculations could support the rational design of substrates and catalysts to favor one cyclization mode over another. rsc.org

Photocatalytic Cycloadditions : The alkyne functionality can participate in [2+2] cycloadditions with alkenes to form bicyclo[2.2.0]hexane derivatives. Modern photocatalysis, using visible light and appropriate sensitizers, offers a mild and sustainable method to achieve these thermally forbidden reactions. acs.orgnih.gov Exploring the diastereoselectivity of such cycloadditions, controlled by the existing stereocenter of the cyclobutane ring, is a key area for future work.

Exploration of Supramolecular Interactions and Self-Assembly

The distinct functional groups of this compound provide opportunities for its use as a versatile building block in crystal engineering and supramolecular chemistry.

Hydrogen-Bonding Networks : The primary alcohol group is a strong hydrogen-bond donor and acceptor, capable of forming robust and directional intermolecular interactions. vapourtec.com This opens the possibility of designing crystalline solids where molecules of this compound assemble into predictable one-, two-, or three-dimensional networks. organic-chemistry.org Such ordered assemblies could be used to template solid-state reactions, for instance, the topochemical polymerization of the ethynyl groups.

Metal-Organic Frameworks (MOFs) : While the parent molecule is a neutral ligand, the methanol group can be oxidized to a carboxylic acid, and the ethynyl group can be functionalized with pyridyl or other coordinating units. The resulting multifunctional cyclobutane derivatives could serve as rigid, multitopic linkers for the construction of novel metal-organic frameworks (MOFs). acs.orgrsc.orgnih.gov The defined geometry of the cyclobutane core could lead to MOFs with unique pore structures and functionalities. nih.gov

Host-Guest Chemistry : The structural rigidity of the cyclobutane core combined with functional handles could be exploited to create macrocyclic structures or molecular cages. These could act as hosts for small molecule guests, with binding specificity dictated by the size of the cavity and the nature of the functional groups pointing inwards.

Interdisciplinary Applications in Materials Science and Chemical Biology

The unique structural and reactive properties of this compound make it a candidate for applications at the interface of chemistry, materials science, and biology.

Advanced Polymers : The cyclobutane motif is being explored for creating advanced polymers, including mechanophores (materials that respond to mechanical stress) and sustainable plastics. rsc.orgduke.eduresearchgate.net this compound could be used as a monomer in polymerization reactions. For example, the alcohol can be used for polyester (B1180765) synthesis, while the alkyne allows for post-polymerization modification via "click" chemistry. The resulting polymers could exhibit unique thermal and mechanical properties due to the rigid cyclobutane core. nih.govnih.gov

Bioorthogonal Chemistry : The strained nature of the cyclobutane ring could potentially increase the reactivity of the appended alkyne in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. nih.govmagtech.com.cn This is a cornerstone of bioorthogonal chemistry, used for labeling and imaging biomolecules in living systems without interfering with native biological processes. nih.govnsf.gov Future research could involve synthesizing derivatives of this compound and evaluating their kinetics in SPAAC, potentially establishing them as a new class of compact and reactive bioorthogonal probes. nih.govresearchgate.net

| Application Area | Potential Role of this compound | Key Feature Leveraged |

| Materials Science | Monomer for stress-responsive or sustainable polymers rsc.orgduke.edu | Rigid cyclobutane core, polymerizable functional groups |

| Chemical Biology | Scaffold for novel bioorthogonal probes for cellular imaging nih.govresearchgate.net | Potentially strained alkyne for rapid SPAAC reactivity nih.govmagtech.com.cn |

| Medicinal Chemistry | Rigid scaffold for designing pharmacologically active agents | Defined 3D geometry and vectors for functionalization |

Sustainable Synthesis and Process Intensification Strategies

Future development of the chemistry of this compound should be guided by the principles of green chemistry, focusing on sustainability and efficiency.

Flow Chemistry : The synthesis of strained ring systems can involve highly reactive or unstable intermediates. Continuous flow synthesis offers enhanced safety and control over reaction parameters such as temperature and time. rsc.orgalmacgroup.com Developing a flow process for the synthesis of this compound, perhaps via a photochemical [2+2] cycloaddition followed by functional group manipulation, would enable safer, more reproducible, and scalable production. vapourtec.comalmacgroup.com

Photocatalysis : As mentioned, photocatalysis provides a green alternative to traditional high-energy UV lamps for cycloadditions. researchgate.netnih.gov Using visible-light photocatalysts or gold-mediated photocatalysis for the synthesis of the cyclobutane core would reduce energy consumption and improve the safety profile of the synthesis. nih.govsemanticscholar.org

Atom-Economical Reactions : Research should prioritize synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. organic-chemistry.orgnih.govrsc.org This includes exploring cascade reactions that form multiple bonds in a single operation and utilizing catalytic C-H activation strategies to avoid the use of stoichiometric activating groups. nih.govorganic-chemistry.org

Biocatalysis : The use of enzymes for the synthesis of chiral building blocks is a powerful green chemistry tool. nih.gov Future work could explore the biocatalytic resolution of a racemic precursor to this compound or the enantioselective synthesis of a key intermediate, providing access to enantiopure material for applications in medicinal chemistry and chiral materials. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.